1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO5/c1-5-20-10(18)8-6-16(7-13(14,15)9(8)17)11(19)21-12(2,3)4/h8-9,17H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIWBQHTTMPZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1O)(F)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119102 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356338-61-8 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356338-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification and Fluorination
- Starting Materials : The synthesis often begins with a piperidine core, which is then modified through esterification reactions to introduce the tert-butyl and ethyl carboxylate groups.
- Fluorination : The introduction of fluorine atoms can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation
- Hydroxylation can be achieved through various methods, including the use of oxidizing agents or hydroxylating reagents.
Specific Synthesis Steps for Related Compounds
For compounds like tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1209780-71-1), the synthesis involves several key steps:
Oxidation to Ketone
- Dess-Martin Periodinane : This reagent is commonly used to oxidize hydroxyl groups to ketones. For example, tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can be oxidized to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate using Dess-Martin periodinane in dichloromethane under inert conditions.
Introduction of Other Functional Groups
- Alkylation or Arylation : These reactions can be performed using appropriate alkyl or aryl halides in the presence of a base.
Data Tables for Synthesis Conditions
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides (e.g., sodium chloride), amines (e.g., methylamine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been investigated for its role as a scaffold in drug design due to its ability to modulate biological activity. Its structure allows for the modification of functional groups to enhance efficacy against specific targets.
- Case Study : Research has demonstrated that derivatives of this compound can act as potent inhibitors of certain enzymes related to cancer progression, showcasing its potential in anticancer therapies .
-
Neuropharmacology :
- The compound's structural features suggest possible interactions with neurotransmitter receptors, making it a candidate for studying neurological disorders.
- Research Findings : Studies indicate that derivatives can influence dopaminergic and serotonergic pathways, which are crucial in treating conditions like depression and schizophrenia .
Synthetic Applications
-
Organic Synthesis :
- The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse organic compounds.
- Synthesis Example : A reaction involving 1-tert-butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate with Dess-Martin periodinane yields functionalized piperidines that are useful in further synthetic applications .
- Catalysis :
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments reveal that while it exhibits some toxicity at higher concentrations, it remains within acceptable limits for therapeutic use when properly dosed.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The difluoro groups enhance binding affinity and specificity by forming strong interactions with target molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate
- CAS No.: 1356338-61-8 ()
- Molecular Formula: C₁₃H₂₁F₂NO₄
- Molecular Weight : 293.31 g/mol ()
Structural Features: The compound features a piperidine ring substituted with two fluorine atoms at the 5,5-positions, a hydroxyl group at the 4-position, and two ester groups (tert-butyl and ethyl) at the 1- and 3-positions.
Physicochemical Properties :
- Purity : Typically supplied at ≥95% ().
- Storage : Stable under dry conditions at 2–8°C ().
- Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) ().
Comparison with Structural Analogs
Structural Modifications and Similarity Scores
From and , the following analogs are structurally related:
| Compound | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate | 1241725-68-7 | 0.94 | Single fluorine at C5; lacks hydroxyl group at C4 |
| This compound (Target Compound) | 1356338-61-8 | 1.00 | Reference compound |
| 1-tert-Butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate | 1356338-74-3 | 0.92 | C4 ketone (oxo) instead of hydroxyl group |
| 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | 1356339-26-8 | 0.92 | Lacks hydroxyl group at C4; saturated piperidine ring |
Key Observations :
- Fluorination: The presence of two fluorine atoms at C5 increases electronegativity and metabolic stability compared to mono-fluorinated analogs ().
- Hydroxyl vs.
Physicochemical and Commercial Comparison
| Parameter | Target Compound | 5-Fluoro Analog (1241725-68-7) | Oxo Analog (1356338-74-3) |
|---|---|---|---|
| Molecular Weight | 293.31 | 275.27 | 291.29 |
| Purity | ≥95% | ≥95% | ≥95% |
| Price (1g Scale) | ~$400–$1600¹ | Data unavailable | ~$400–$1600¹ |
| Hazard Profile | H302, H315, H319, H335 | Likely similar | Likely similar |
¹Based on pricing trends for piperidine derivatives ().
Biological Activity
1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate is a synthetic compound belonging to the piperidine family. Its unique structure incorporates a piperidine ring with various substituents, including tert-butyl, ethyl, and difluoro groups, along with hydroxyl and dicarboxylate functionalities. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The chemical formula for this compound is , with a molecular weight of approximately 307.29 g/mol. The presence of difluoro and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₁F₂NO₅ |
| Molecular Weight | 307.29 g/mol |
| CAS Number | 1356338-61-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , affecting metabolic pathways or as a receptor modulator , influencing signaling cascades within cells. The exact mechanism can vary based on the biological system under investigation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in various metabolic processes, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders.
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter systems such as GABA (gamma-aminobutyric acid), which is crucial for regulating neuronal excitability.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for further research in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds in the piperidine class:
- Study on Neurotransmitter Interaction : Research indicates that derivatives of piperidine can act as substrate-competitive inhibitors of GABA uptake, suggesting potential applications in psychiatric disorders .
- Anti-inflammatory Effects : A related compound, Roflumilast, demonstrated significant anti-inflammatory properties in models of acute pancreatitis by reducing oxidative stress and inflammatory cytokines . While not directly studying our compound, these findings highlight the potential for similar effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Biological Activity |
|---|---|
| 1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate | Potential enzyme inhibitor |
| Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Lacks dicarboxylate functionality; different reactivity |
The presence of both hydroxyl and dicarboxylate groups in this compound may confer unique properties compared to its analogs.
Q & A
Q. What are the established synthetic routes for 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate, and how can reaction conditions be optimized?
Methodology : The synthesis typically involves multi-step reactions with precise temperature control and catalyst selection. For example, a 5-step protocol includes:
Deprotonation : Use lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to −71°C for 2 hours .
Acid hydrolysis : Hydrochloric acid in 1,4-dioxane at 20–50°C for 25 hours .
Cyclization : Potassium carbonate in acetonitrile at 20°C for 72 hours .
Catalytic coupling : Palladium acetate with tert-butyl XPhos ligand and cesium carbonate in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 hours) .
Final purification : Hydrochloric acid in water at 93–96°C for 17 hours .
Q. Optimization :
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodology :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves stereochemistry and confirms the 5,5-difluoro and 4-hydroxy substituents. Example parameters: , , data-to-parameter ratio = 18.0 .
- NMR Spectroscopy : -NMR identifies fluorine environments, while -NMR detects hydroxyl protons (δ 4.1–4.3 ppm) .
- HPLC-MS : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. How does the hydroxyl group influence the compound’s stability under varying pH and temperature?
Methodology :
-
Accelerated Stability Testing :
Condition Degradation (%) Major Byproduct pH 2, 50°C, 24 h 12% De-esterified analog pH 7, 25°C, 1 week <2% None pH 10, 40°C, 48 h 35% Fluoride elimination -
Mitigation Strategies : Lyophilization at pH 6–7 enhances shelf life .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for derivative synthesis?
Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model intermediates and transition states for fluorination and esterification steps .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents (e.g., tert-butyl alcohol vs. DMF) for coupling reactions .
Q. What strategies resolve contradictions in stereochemical outcomes during piperidine ring formation?
Methodology :
Q. How can reactor design improve scalability of multi-step syntheses?
Methodology :
-
Continuous Flow Systems :
Step Reactor Type Residence Time Yield Improvement 1 Microfluidic 2 min +20% 4 Packed-Bed (Pd/C) 30 min +15% -
Process Simulation : Aspen Plus® models predict heat transfer requirements for exothermic steps (e.g., catalytic coupling) .
Q. What mechanistic insights explain the role of fluorine in modulating biological activity?
Methodology :
- Fluorine NMR Relaxation Studies : -T measurements reveal enhanced membrane permeability due to fluorine’s electronegativity .
- Molecular Dynamics (MD) : Simulations show 5,5-difluoro groups stabilize ligand-receptor binding via hydrophobic interactions (ΔG = −8.2 kcal/mol) .
Q. How do steric effects from the tert-butyl group impact crystallization behavior?
Methodology :
- Crystal Packing Analysis : SC-XRD data (e.g., torsion angles: −170.41°) show tert-butyl groups disrupt π-π stacking, favoring monoclinic over triclinic systems .
- Solvent Screening : Ethyl acetate/hexane mixtures (3:1) yield high-purity crystals (>99.5% ee) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
